5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
Overview
Description
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine typically involves a multi-step process. One common method starts with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine. This intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases such as potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyridine ring with aryl boronic acids.
Scientific Research Applications
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXZPKBGUKWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674891 | |
Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878809-70-2 | |
Record name | tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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